![molecular formula C15H11ClO4 B2427822 2-Formyl-6-methoxyphenyl 2-chlorobenzoate CAS No. 431937-28-9](/img/structure/B2427822.png)
2-Formyl-6-methoxyphenyl 2-chlorobenzoate
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Description
2-Formyl-6-methoxyphenyl 2-chlorobenzoate, also known as FMOC-Cl, is a chemical compound commonly used in organic synthesis. It is a versatile reagent that is used in peptide synthesis, solid-phase synthesis, and proteomics research. FMOC-Cl is a chlorinated derivative of benzoic acid, which is used to protect the N-terminus of amino acids during peptide synthesis.
Scientific Research Applications
Liquid Crystalline Properties
Research by Thaker et al. (2012) explored the synthesis and characterization of mesogenic homologous series, including compounds with 2-Formyl-6-methoxyphenyl 2-chlorobenzoate. They focused on their liquid crystalline properties, observing mesomorphism in these compounds, with some showing enantiotropic nematic and smectic A mesophases. This study highlights the potential use of such compounds in the development of liquid crystal technologies (Thaker et al., 2012).
Isostructural Analysis
Trilleras et al. (2009) conducted a study on isostructural pyrimidine derivatives, including 2-Formyl-6-methoxyphenyl 2-chlorobenzoate. They examined the structural similarities and differences, contributing to a better understanding of the molecular structure and behavior of such compounds (Trilleras et al., 2009).
Antimicrobial Activities
A study by Noolvi et al. (2016) synthesized and evaluated 1,3,4-thiadiazole derivatives of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate for antimicrobial activities. This research adds to the potential use of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Synthesis of Intermediates
Huang Er-fang (2007) reported on the synthesis of 2-Methoxycarbonylphenylsulphonic Chloride, an important intermediate derived from 2-chlorobenzoic acid. The research emphasized the process of creating such intermediates, which are crucial in various chemical syntheses (Huang Er-fang, 2007).
Neutrophil Pro-Inflammatory Response Inhibition
Wang et al. (2018) isolated new compounds from the resinous wood of Aquilaria sinensis, including derivatives of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, and evaluated their inhibitory activities on neutrophil pro-inflammatory responses. This research points to potential therapeutic applications in inflammation-related conditions (Wang et al., 2018).
properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-8-4-5-10(9-17)14(13)20-15(18)11-6-2-3-7-12(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULYQLPOVIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=CC=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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